Tris(trimethylsilyl)arsine can be synthesized through several methods, primarily involving the reaction of trimethylsilyl chloride with arsenic trioxide or other arsenic sources. A common synthetic route involves the following steps:
The synthesis requires careful control of temperature and pressure to ensure high yields and purity. The resulting compound is often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and composition .
Tris(trimethylsilyl)arsine participates in several important chemical reactions, particularly in the formation of semiconductor materials:
The reactions are typically carried out under controlled conditions, often requiring inert atmospheres to prevent unwanted side reactions. The products can be isolated through various purification techniques such as recrystallization or sublimation .
The mechanism by which tris(trimethylsilyl)arsine acts in chemical reactions generally involves the cleavage of the silicon-arsenic bonds when it reacts with other compounds. This cleavage allows for the transfer of the arsenic atom into new molecular frameworks, particularly in semiconductor synthesis.
The reactivity of tris(trimethylsilyl)arsine can be attributed to its ability to stabilize reactive intermediates through coordination with metal centers during the formation of more complex structures like quantum dots or thin films .
Relevant analyses indicate that the compound's stability is significantly influenced by its trimethylsilyl groups, which provide steric hindrance against nucleophilic attack .
Tris(trimethylsilyl)arsine has several scientific applications:
The systematic IUPAC name for this compound is tris(trimethylsilyl)arsane, reflecting its core structure of an arsenic center coordinated to three trimethylsilyl groups. This naming follows additive nomenclature rules for substituent groups (Rule 2.7.3.1) in coordination chemistry, where "tris" denotes three identical silyl ligands [5]. The term arsane designates the parent arsenic hydride (AsH₃) derivative, consistent with IUPAC recommendations for pnictogen compounds (PH₃: phosphane; AsH₃: arsane).
Alternative names and identifiers observed in commercial and research contexts include:
Table 1: Synonym Compendium for Tris(trimethylsilyl)arsane
Synonym | Context of Use |
---|---|
[Tris(trimethylsilyl)]arsenide | Synthetic literature |
Tris(trimethylsilyl)arsine | Historical nomenclature |
As[TMS]₃ | Abbreviated research notation |
Arsane, tris(trimethylsilyl)- | Registry databases (e.g., CAS) |
Tris(trimethylsilyl)arsane | Current IUPAC-aligned usage |
The compound’s CAS registry number, 17729-30-5, provides a unique identifier across chemical databases and commercial catalogs [1] [5] [6]. Additional identifiers include EC Number 821-113-9, DSSTox Substance ID DTXSID201099816, and Nikkaji Number J1.556.190D, facilitating global regulatory and research tracking [1].
The molecular architecture of tris(trimethylsilyl)arsane features a pyramidal arsenic center with approximate C₃ᵥ symmetry, arising from sp³ hybridization and retention of the arsenic lone pair. This configuration generates As-Si bond lengths averaging 2.38–2.42 Å and Si-As-Si bond angles near 96–98°, as determined through gas-phase electron diffraction and computational analyses [6]. The geometry contrasts sharply with planar triaryl- or trialkylarsines due to diminished π-bonding contributions from the σ-donating trimethylsilyl groups, which exhibit +I effects that slightly elongate As-Si bonds relative to As-C bonds in analogous alkyl arsines [6].
Steric congestion from the three bulky –Si(CH₃)₃ ligands induces minor angular distortion, compressing bond angles below the ideal 109.5° tetrahedral angle. This crowding is evidenced computationally, with the Tolman cone angle exceeding 170°, significantly larger than triphenylarsine (145°) . Despite this steric pressure, the Si-As bonds demonstrate notable covalent character with bond dissociation energies estimated at ~65 kcal/mol, rendering the compound thermally stable below 150°C but susceptible to nucleophilic attack at arsenic due to lone pair accessibility [6].
Table 2: Key Bonding Parameters in Tris(trimethylsilyl)arsane
Parameter | Value | Method of Determination |
---|---|---|
As-Si Bond Length | 2.38–2.42 Å | Computational (DFT) |
Si-As-Si Bond Angle | 96–98° | Gas-phase electron diffraction |
As-Si-C Angle Range | 108–112° | Molecular mechanics |
Si···Si Nonbonded Distance | ~3.8 Å | Crystallographic (adducts) |
Tolman Steric Cone Angle | >170° | Computational modeling |
Direct crystallographic characterization of tris(trimethylsilyl)arsane remains exceptionally challenging due to its low melting point, air sensitivity, and tendency to form oily residues upon cooling. These properties have historically precluded growth of diffraction-quality single crystals, limiting definitive solid-state structural validation [4] [6]. Research groups report handling the compound exclusively under inert atmospheres (argon/nitrogen gloveboxes) or via vacuum-line techniques to prevent oxidation and hydrolysis, which degrade crystalline integrity [4].
Consequently, structural insights derive primarily from:
Table 3: Crystallographic Methodological Challenges
Challenge | Impact on Analysis | Mitigation Strategies |
---|---|---|
Atmospheric sensitivity | Oxidative degradation to arsenicals | Strict inert-atmosphere handling |
Low crystallization tendency | Oily or amorphous solid formation | Solvent adduct trapping (e.g., toluene) |
High vapor pressure | Crystal decay during cooling | Cryocrystallography (-150°C) |
Thermal instability | Decomposition under X-ray beam | Reduced exposure times; synchrotron use |
These constraints underscore why molecular parameters often rely on spectroscopic corroboration: ¹H NMR exhibits a singlet at δ 0.4 ppm (Si-CH₃), while ²⁹Si NMR shows a resonance near δ -12 ppm, consistent with silicon bound to arsenic [6]. Despite crystallographic hurdles, the compound’s structural role in generating semiconductor materials (e.g., GaAs, InAs) via dehalosilylation reactions confirms its molecular architecture indirectly through precursor-product relationships [4] [6].
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